molecular formula C6H5ClN4 B1429575 2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 1192711-88-8

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No. B1429575
M. Wt: 168.58 g/mol
InChI Key: IVGLNWQATTZNOH-UHFFFAOYSA-N
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Description

“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1192711-88-8 . It has a molecular weight of 168.59 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

“2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is a solid substance at room temperature . It has a molecular weight of 168.59 . The compound is stored in a refrigerator .

Scientific Research Applications

1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

  • Application Summary: This compound serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy . Specifically, halogenated derivatives of this compound were synthesized and tested for their cytotoxic effects against different cancer cell lines .
  • Methods of Application: The compounds were synthesized in three steps with high yields . Their cytotoxic effects were evaluated using IC50 values, which measure the concentration of a drug that is required for 50% inhibition in vitro .
  • Results: Among the synthesized compounds, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This compound was also found to induce cell cycle arrest and apoptosis in HepG2 cells .

2. Antitubercular Agents

  • Application Summary: Derivatives of “2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” have been explored as potential antitubercular agents .
  • Methods of Application: A library of thirty 7H-Pyrrolo[2,3-D]pyrimidine derivatives was synthesized and their structure-activity relationships were studied . The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed .
  • Results: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was non-cytotoxic to the Vero cell line .

3. PDK1 Inhibitors

  • Application Summary: This compound has been used as a scaffold for the development of inhibitors targeting PDK1, a kinase involved in cell survival and proliferation . These inhibitors could potentially be used in cancer therapy .
  • Methods of Application: The compound is modified to create a series of derivatives, which are then tested for their ability to inhibit PDK1 .
  • Results: The results of these studies are not specified in the available data .

4. Treatment of Rheumatoid Arthritis

  • Application Summary: “2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine” is an intermediate in the synthesis of Tofatinib , a drug used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have had an inadequate response or intolerance to methotrexate .
  • Methods of Application: The compound is used in the chemical synthesis of Tofatinib .
  • Results: Tofatinib has been widely used in the treatment of rheumatoid arthritis .

5. Inflammatory Skin Disorders

  • Application Summary: This compound has been used in the development of innovative therapies for inflammatory skin disorders .
  • Methods of Application: The specific methods of application are not specified in the available data .
  • Results: The results of these studies are not specified in the available data .

6. Kinase Inhibitors

  • Application Summary: This compound finds applications as a pharmaceutical intermediate, especially in the synthesis of kinase inhibitors used in disease treatment .
  • Methods of Application: The compound is used in the chemical synthesis of kinase inhibitors .
  • Results: The results of these studies are not specified in the available data .

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H301 . Precautionary statements include P301, P301, P310 .

properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-6-10-4(8)3-1-2-9-5(3)11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGLNWQATTZNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733283
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7H-pyrrolo[2,3-D]pyrimidin-4-amine

CAS RN

1192711-88-8
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.1 g, 0.53 mmol) in Ammonia (7 N in MeOH, 1 mL) was heated at 100° C. for 24 h, then it was diluted with EtOAc, washed with Sat. NaHCO3, brine, dried and concentrated to give 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-amine (0.06 g).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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